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molecular formula C6H3F2NO3 B1304727 4,5-Difluoro-2-nitrophenol CAS No. 55346-97-9

4,5-Difluoro-2-nitrophenol

Cat. No. B1304727
M. Wt: 175.09 g/mol
InChI Key: KZODZOGGCQZLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461170B2

Procedure details

4,5-Difluoro-2-nitrophenol (INTERMEDIATE 51) (2.02 g, 11.54 mmol) and potassium carbonate (2.39 g, 17.3 mmol) were added into a 50 mL round-bottomed flask. DMF (10 mL) was added. Iodomethane (1.08 mL, 17.3 mmol) was added. The reaction mixture was stirred at RT overnight. The mixture was poured into water (60 mL) and stirred for 10 min. Filtration afforded the title product as a precipitate (1.9 g, 87% yield).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.08 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[C:13](=O)([O-])[O-].[K+].[K+].CN(C=O)C.IC>O>[F:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]([O:9][CH3:13])=[CH:6][C:7]=1[F:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
FC1=CC(=C(C=C1F)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1F)O)[N+](=O)[O-]
Name
Quantity
2.39 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.08 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])OC)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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